molecular formula C10H11NO B13573087 1-Ethoxy-2-(isocyanomethyl)benzene CAS No. 602261-93-8

1-Ethoxy-2-(isocyanomethyl)benzene

Cat. No.: B13573087
CAS No.: 602261-93-8
M. Wt: 161.20 g/mol
InChI Key: TUDJFPISGZMFNU-UHFFFAOYSA-N
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Description

1-Ethoxy-2-(isocyanomethyl)benzene is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzene, where an ethoxy group and an isocyanomethyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2-(isocyanomethyl)benzene typically involves the reaction of 2-ethoxybenzyl chloride with potassium cyanate under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-(isocyanomethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanomethyl group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of benzene derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Ethoxy-2-(isocyanomethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-(isocyanomethyl)benzene involves its interaction with specific molecular targets. The isocyanomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-2-methylbenzene: Similar structure but lacks the isocyanomethyl group.

    2-Ethoxybenzyl isocyanate: Similar structure but with an isocyanate group instead of an isocyanomethyl group.

Properties

CAS No.

602261-93-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-ethoxy-2-(isocyanomethyl)benzene

InChI

InChI=1S/C10H11NO/c1-3-12-10-7-5-4-6-9(10)8-11-2/h4-7H,3,8H2,1H3

InChI Key

TUDJFPISGZMFNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C[N+]#[C-]

Origin of Product

United States

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